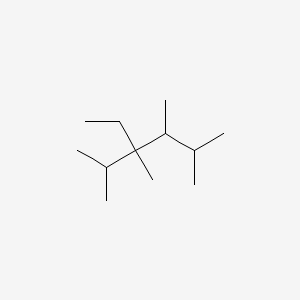

3-Ethyl-2,3,4,5-tetramethylhexane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

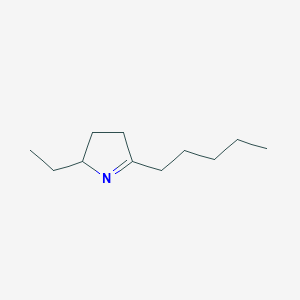

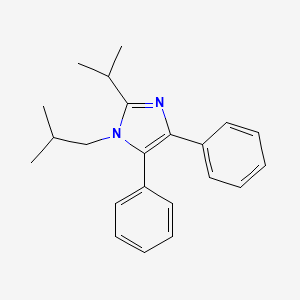

3-Ethyl-2,3,4,5-tetramethylhexane is an organic compound classified as a branched alkane. It is a hydrocarbon with the molecular formula C12H26. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms. The structure of this compound includes a hexane backbone with ethyl and methyl groups attached at specific positions, making it a highly branched molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2,3,4,5-tetramethylhexane can be achieved through various organic synthesis techniques. One common method involves the alkylation of a suitable hexane derivative with ethyl and methyl groups. The reaction typically requires a strong acid catalyst, such as sulfuric acid or aluminum chloride, to facilitate the alkylation process. The reaction conditions often include elevated temperatures and pressures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The starting materials, such as hexane and alkyl halides, are fed into the reactor along with the acid catalyst. The reaction mixture is then subjected to controlled heating and agitation to promote the alkylation reaction. After the reaction is complete, the product is purified through distillation or other separation techniques to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2,3,4,5-tetramethylhexane primarily undergoes reactions typical of alkanes, such as:

Combustion: Complete combustion in the presence of oxygen produces carbon dioxide and water.

Halogenation: Reaction with halogens (e.g., chlorine or bromine) under UV light to form haloalkanes.

Cracking: Thermal or catalytic cracking to produce smaller hydrocarbons.

Common Reagents and Conditions

Combustion: Requires oxygen and an ignition source.

Halogenation: Requires halogens and UV light.

Cracking: Requires high temperatures and, in some cases, a catalyst like zeolites.

Major Products

Combustion: Carbon dioxide and water.

Halogenation: Various haloalkanes depending on the halogen used.

Cracking: Smaller alkanes and alkenes.

Scientific Research Applications

3-Ethyl-2,3,4,5-tetramethylhexane has several applications in scientific research:

Chemistry: Used as a model compound to study the behavior of branched alkanes in various chemical reactions.

Biology: Investigated for its potential interactions with biological membranes and its effects on cellular processes.

Medicine: Explored for its potential use as a solvent or carrier in pharmaceutical formulations.

Industry: Utilized in the production of specialty chemicals and as a reference standard in analytical chemistry.

Mechanism of Action

As a hydrocarbon, 3-Ethyl-2,3,4,5-tetramethylhexane does not have specific biological targets or pathways. Its effects are primarily physical, such as its role as a solvent or its impact on the viscosity and density of mixtures. In chemical reactions, it acts as a substrate that undergoes transformations typical of alkanes, such as combustion or halogenation.

Comparison with Similar Compounds

3-Ethyl-2,3,4,5-tetramethylhexane can be compared to other branched alkanes, such as:

2,2,4,4-Tetramethylpentane: Similar in structure but with fewer carbon atoms.

3,3,4,4-Tetramethylhexane: Another isomer with a different arrangement of methyl groups.

2,3,4,5-Tetramethylhexane: Lacks the ethyl group present in this compound.

The uniqueness of

Properties

CAS No. |

62185-10-8 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

3-ethyl-2,3,4,5-tetramethylhexane |

InChI |

InChI=1S/C12H26/c1-8-12(7,10(4)5)11(6)9(2)3/h9-11H,8H2,1-7H3 |

InChI Key |

IBPLCPRMAQRHHK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C(C)C)C(C)C(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-2-[3-(difluoromethyl)-2-methylanilino]benzoic acid](/img/structure/B14557366.png)

![N-Acetyl-S-[(1-oxo-2,3-dihydro-1H-inden-2-yl)methyl]-L-cysteine](/img/structure/B14557385.png)